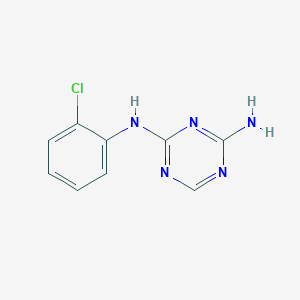

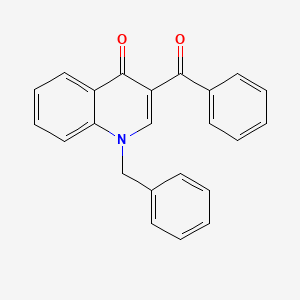

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, also known as NCPTD, is a chemical compound that has a wide range of applications in scientific research. As an organic compound, NCPTD is composed of nitrogen, chlorine, carbon, and hydrogen atoms, and is used in a variety of synthetic processes. In terms of its structure, NCPTD is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. This structure makes NCPTD a valuable tool for researchers due to its unique properties.

科学的研究の応用

1. Chemical Transformations and Metabolism

- Formation in Sports Drug Testing : N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, known as chlorazanil, is formed from the antimalarial drug proguanil, impacting sports drug testing. This transformation was explored to understand inadvertent doping cases related to antimalarial prophylaxis (Thevis et al., 2015).

2. Synthesis and Characterization

- Synthesis with Ruthenium and Selenium Complexes : New complexes of selenium (IV) and ruthenium (III) were synthesized using tri-substituted s-triazine derivatives, including variants of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, for chemical and biological investigations (Al-Khodir et al., 2019).

3. Luminescence and Molecular Properties

- Luminescence Study of Triazines : A study on low-lying excited states of sym-triazines, including variants of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, revealed insights into their luminescent properties, aiding in the understanding of their molecular behavior (Oliva et al., 2005).

4. Applications in Antiplasmodial Activity

- Anti-Plasmodial Antifolates Synthesis : Research into the synthesis of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, which showed potent in vitro antiplasmodial activity against drug-resistant strains of Plasmodium falciparum, utilized variants of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Lourens et al., 2016).

5. Supramolecular Chemistry and Complexation

- Synthesis for Supramolecular Applications : Research on microwave-assisted synthesis of pyrazolyl bistriazines, including derivatives of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, indicated potential applications in supramolecular chemistry based on hydrogen bonds and metal complexation (Moral et al., 2010).

6. Environmental and Toxicological Studies

- Environmental Fate and Hydrolysis : Computational chemistry studies were conducted to understand the acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines, providing insights into the environmental fate of compounds like N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Sawunyama & Bailey, 2002).

7. Polymer Synthesis and Properties

- Synthesis of Aromatic Polyamides : Phenyl-1,3,5-triazine functional aromatic polyamides, synthesized from compounds including N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine, were studied for their thermally stable and organosoluble properties, relevant in materials science (Yu et al., 2012).

特性

IUPAC Name |

2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDOZPQOEFYIRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324598 |

Source

|

| Record name | 2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

CAS RN |

717-92-0 |

Source

|

| Record name | 2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)

![2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2855478.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2855482.png)

![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)

![N-cyclopentyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2855488.png)

![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2855489.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)

![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl](/img/structure/B2855492.png)